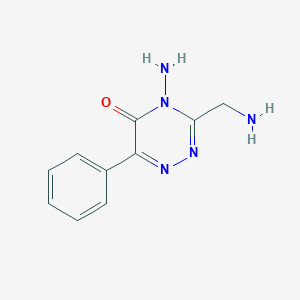
4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, an aminomethyl group, and a phenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobenzonitrile with formamide in the presence of a catalyst can lead to the formation of the triazine ring.
Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with formaldehyde and ammonia, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and various substituted triazine compounds.
Scientific Research Applications
4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(aminomethyl)-6-methyl-1,2,4-triazin-5(4H)-one
- 4-Amino-3-(aminomethyl)-6-ethyl-1,2,4-triazin-5(4H)-one
- 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-thione
Uniqueness
4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino and aminomethyl groups, which confer specific reactivity and potential biological activity
Properties
CAS No. |
62191-24-6 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
4-amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H11N5O/c11-6-8-13-14-9(10(16)15(8)12)7-4-2-1-3-5-7/h1-5H,6,11-12H2 |
InChI Key |
GPFSOKSNLNVTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N(C2=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















